Lipophilicity (LogP) Comparison
The target compound exhibits an ACD/LogP value of 2.33, representing a 0.30 log unit increase in lipophilicity relative to tert-butyl pyridin-3-ylcarbamate (LogP 2.03) . Conversely, it is 0.52 log units less lipophilic than benzyl (6-methoxypyridin-3-yl)carbamate (LogP 2.85) [1]. This intermediate lipophilicity, conferred by the 6-methoxy substitution, modulates membrane permeability and organic/aqueous partitioning behavior compared to both the unsubstituted pyridine and the more hydrophobic benzyl carbamate analog.
| Evidence Dimension | Calculated n-Octanol/Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.33 |
| Comparator Or Baseline | tert-Butyl pyridin-3-ylcarbamate: LogP = 2.03; Benzyl (6-methoxypyridin-3-yl)carbamate: LogP = 2.85 |
| Quantified Difference | ΔLogP = +0.30 vs. tert-butyl pyridin-3-ylcarbamate; ΔLogP = -0.52 vs. benzyl (6-methoxypyridin-3-yl)carbamate |
| Conditions | Predicted using ACD/Labs Percepta Platform, standard conditions |
Why This Matters
A 0.30 log unit difference in LogP translates to a ~2-fold change in partition coefficient, directly impacting chromatographic retention times and predicted membrane permeability in cellular assays, thereby influencing the selection of this compound over its less lipophilic analog for specific applications.
- [1] Molaid. LogP data for Benzyl (6-methoxypyridin-3-yl)carbamate (CAS 66171-51-5). Retrieved from https://www.molaid.com/MS_3077901 View Source
